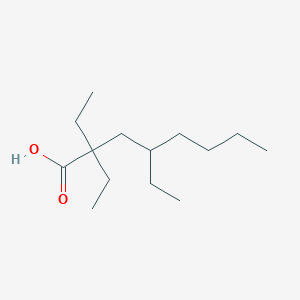
2,2,4-Triethyloctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Triethyloctanoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by its branched structure, which includes three ethyl groups attached to the second and fourth carbon atoms of an octanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Triethyloctanoic acid can be achieved through several methods. One common approach involves the alkylation of octanoic acid with ethyl groups. This process typically requires the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the octanoic acid, followed by the addition of ethyl halides under controlled conditions to introduce the ethyl groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic processes using metal catalysts such as palladium or nickel can facilitate the alkylation reactions. Additionally, continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Triethyloctanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction of the carboxylic acid group can yield primary alcohols.
Substitution: The hydrogen atoms on the ethyl groups can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of light or a catalyst.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Primary alcohols.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2,2,4-Triethyloctanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives may be studied for their potential biological activities, including antimicrobial or anti-inflammatory properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 2,2,4-Triethyloctanoic acid depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity. Additionally, the branched structure of the compound may affect its solubility and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpentanoic acid: Similar in structure but with methyl groups instead of ethyl groups.
2,2-Diethylhexanoic acid: Contains two ethyl groups on a hexanoic acid chain.
2-Ethylhexanoic acid: Contains a single ethyl group on a hexanoic acid chain.
Uniqueness
2,2,4-Triethyloctanoic acid is unique due to its specific branching pattern and the presence of three ethyl groups
Properties
CAS No. |
60631-28-9 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
2,2,4-triethyloctanoic acid |
InChI |
InChI=1S/C14H28O2/c1-5-9-10-12(6-2)11-14(7-3,8-4)13(15)16/h12H,5-11H2,1-4H3,(H,15,16) |
InChI Key |
JNBPEAREKTZQPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC(CC)(CC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















